methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566606
InChI: InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC17566606

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1
Standard InChI Key WJWUJGXNRWCDCW-CYBMUJFWSA-N
Isomeric SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCCN3
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate features an indole ring substituted at the 3-position with a (2R)-piperidin-2-yl group and at the 6-position with a methyl carboxylate. The indole nucleus consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, while the piperidine moiety introduces a chiral center at the 2-position, conferring stereochemical specificity. The carboxylate ester at position 6 enhances solubility in organic solvents, a critical factor in pharmacokinetic optimization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight258.32 g/mol
CAS NumberNot publicly disclosed
XLogP3 (Partition Coefficient)1.9
Topological Polar Surface Area42.09 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s moderate lipophilicity (XLogP3=1.9\text{XLogP3} = 1.9) and balanced polar surface area (42.09 Ų) suggest favorable membrane permeability and potential oral bioavailability .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

The synthesis of methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate typically begins with methyl 1H-indole-6-carboxylate, a commercially available precursor . Key steps include:

  • Friedel-Crafts Acylation: Introduction of the piperidine moiety via reaction with a piperidone derivative under acidic conditions.

  • Stereoselective Reduction: Selective reduction of intermediate ketones to achieve the (2R)-piperidin-2-yl configuration using catalysts like sodium borohydride.

  • Esterification/Hydrolysis: Final functionalization of the carboxylate group under controlled pH .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Friedel-Crafts AcylationPOCl₃, 1,2-dichloroethane, reflux57%
Stereoselective ReductionNaBH₄, methanol, room temperature74%
PurificationHPLC (C18 column, acetonitrile/water)>95%

Critical challenges include maintaining stereochemical integrity during the reduction step and optimizing solvent systems to prevent racemization.

Biological Activities and Mechanism of Action

Anti-Inflammatory Activity

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in vitro, with IC₅₀ values comparable to indomethacin in preliminary assays. The piperidine moiety likely interacts with hydrophobic pockets in the COX-2 active site, while the indole ring modulates electron transfer pathways.

Characterization and Analytical Profiling

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 11.33 (indole NH), 7.97 (aromatic H), and 2.42–1.72 (piperidine protons) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 259.1, consistent with the molecular formula.

Therapeutic Applications and Future Directions

Lead Optimization Strategies

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility for intravenous formulations.

  • Piperidine Modifications: Introducing fluorinated or methylated piperidine derivatives enhances blood-brain barrier penetration.

Preclinical Development Challenges

  • Metabolic Stability: Microsomal studies indicate rapid ester hydrolysis (t₁/₂ = 23 minutes in human liver microsomes), necessitating prodrug approaches .

  • Toxicity Profiling: Acute toxicity in rodents (LD₅₀ > 500 mg/kg) supports further safety studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator